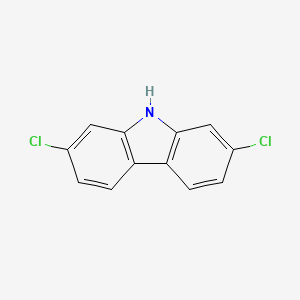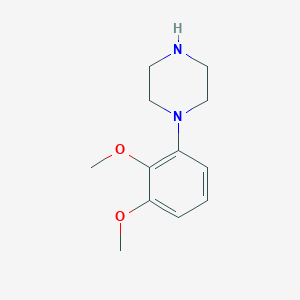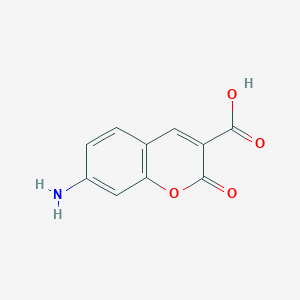
3-(Pyridin-4-yl)pentane-2,4-dione
概要
説明
3-(Pyridin-4-yl)pentane-2,4-dione is an organic compound that features a pyridine ring attached to a pentane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)pentane-2,4-dione typically involves the reaction of pyridine-4-carbaldehyde with acetylacetone in the presence of a base. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-(Pyridin-4-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Coordination with Metal Ions: Forms complexes with metals such as silver, copper, and nickel.
Oxidation: Can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Coordination: Silver nitrate, copper sulfate, nickel chloride
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine, nitric acid
Major Products Formed
Coordination Complexes: [Ag(this compound)2]+
Oxidation Products: Pyridine-4-carboxylic acid derivatives
Reduction Products: Hydrogenated pyridine derivatives
Substitution Products: Halogenated pyridine derivatives
科学的研究の応用
3-(Pyridin-4-yl)pentane-2,4-dione has several scientific research applications:
Coordination Chemistry: Used as a ligand to form metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Metal complexes of this compound can act as catalysts in various organic reactions.
Material Science: Incorporated into materials for gas storage, separation, and sensing applications.
Biological Studies: Investigated for potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 3-(Pyridin-4-yl)pentane-2,4-dione primarily involves its ability to coordinate with metal ions. The pyridine nitrogen and the carbonyl oxygen atoms serve as coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 3-(Pyridin-2-yl)pentane-2,4-dione
- 3-(Pyridin-3-yl)pentane-2,4-dione
- 3-(Pyridin-4-yl)butane-2,4-dione
Uniqueness
3-(Pyridin-4-yl)pentane-2,4-dione is unique due to its specific positioning of the pyridine ring, which influences its coordination behavior and reactivity. Compared to its isomers, this compound may exhibit different binding affinities and catalytic properties, making it valuable for specific applications in coordination chemistry and material science.
特性
IUPAC Name |
3-pyridin-4-ylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)10(8(2)13)9-3-5-11-6-4-9/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBQEHHOGRVYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=NC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546318 | |
| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-47-5 | |
| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)




![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)



![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)


